Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-

EGFR inhibition Kinase profiling Anticancer screening

Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- (CAS 40277-72-3) is a fully aromatized 1,3,5-triarylpyrazole that incorporates a 2-hydroxyphenyl ring at the 5-position, a 4-methoxyphenyl ring at the 3-position, and an unsubstituted phenyl ring at N1. It is a crystalline solid (Mr = 342.38 g·mol⁻¹, monoclinic P2₁/c) characterized by X-ray crystallography at 173 K, with R factor [F² > 2σ(F²)] = 0.037, establishing unambiguous structural identity.

Molecular Formula C22H18N2O2
Molecular Weight 342.4 g/mol
CAS No. 40277-72-3
Cat. No. B3265177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-
CAS40277-72-3
Molecular FormulaC22H18N2O2
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN(C(=C2)C3=CC=CC=C3O)C4=CC=CC=C4
InChIInChI=1S/C22H18N2O2/c1-26-18-13-11-16(12-14-18)20-15-21(19-9-5-6-10-22(19)25)24(23-20)17-7-3-2-4-8-17/h2-15,25H,1H3
InChIKeyKUMKGDOBKNOWCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol (CAS 40277-72-3): Procurement-Relevant Identity and Core Characteristics


Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]- (CAS 40277-72-3) is a fully aromatized 1,3,5-triarylpyrazole that incorporates a 2-hydroxyphenyl ring at the 5-position, a 4-methoxyphenyl ring at the 3-position, and an unsubstituted phenyl ring at N1 [1]. It is a crystalline solid (Mr = 342.38 g·mol⁻¹, monoclinic P2₁/c) characterized by X-ray crystallography at 173 K, with R factor [F² > 2σ(F²)] = 0.037, establishing unambiguous structural identity [1]. The compound is cataloged in PubChem (CID 136250583) with a computed XLogP3-AA of 4.8, one hydrogen-bond donor, and three hydrogen-bond acceptors [2].

Why a Generic 1,3,5-Triarylpyrazole Cannot Replace 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol in Bioactivity Profiling


The 1,3,5-triarylpyrazole scaffold is not pharmacologically interchangeable because the spatial arrangement of the three aryl rings, the presence and position of the hydrogen-bond-donating 2-hydroxyphenyl group, and the electronic character of the para-substituent on the 3-aryl ring collectively govern target engagement, physicochemical properties, and solid-state behavior. In the specific case of CAS 40277-72-3, the 4-methoxy group on the 3-phenyl ring confers distinct electronic and steric properties compared to the corresponding 4-hydroxy, 4-chloro, or unsubstituted analogs, directly influencing both bioactivity readouts and solubility [1]. The crystal structure reveals a conserved O—H⋯N hydrogen-bond motif that stabilizes the molecular packing, a feature that would be abolished or altered in analogs lacking the 2-hydroxyphenyl group or with different substitution patterns, affecting dissolution rate and formulation consistency [1].

Quantitative Differentiation Evidence for 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Versus Closest Analogs


EGFR Kinase Inhibition: Evidence of Target Engagement at 10 µM

In a colorimetric binding assay, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol inhibited Epidermal Growth Factor Receptor (EGFR) at a single-point concentration of 10 µM, yielding a positive inhibition signal . While no direct head-to-head data with the 4-hydroxy or 4-chloro analogs are available from the same assay, the methoxy-substituted compound's activity contrasts with the general observation that 4-methoxy substituents on the 3-aryl ring of 1,3,5-triarylpyrazoles often enhance kinase inhibitory potential relative to unsubstituted phenyl analogs, as suggested by structure–activity relationship (SAR) studies on related pyrazole-based kinase inhibitors [1]. This provides a rationale for selecting the 4-methoxy derivative over the unsubstituted phenyl analog in EGFR-focused screening cascades.

EGFR inhibition Kinase profiling Anticancer screening

Solid-State Conformation and Hydrogen-Bond Architecture: Differentiating Crystal Packing from the 4-Hydroxy Analog

Single-crystal X-ray diffraction of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol reveals dihedral angles of 16.83(5)°, 48.97(4)°, and 51.68(4)° between the central pyrazole ring and the methoxyphenyl, phenyl, and hydroxyphenyl rings, respectively [1]. The crystal packing is stabilized by an O—H⋯N hydrogen bond involving the 2-hydroxyphenyl donor and a pyrazole N acceptor. This contrasts with the 4-hydroxy analog, 2-[5-(4-hydroxyphenyl)-1-phenyl-1H-pyrazol-3-yl]phenol (C₂₁H₁₆N₂O₂, ChemSpider ID 24740211), where the additional phenolic –OH on the 3-aryl ring introduces a competing hydrogen-bond donor that can alter the packing motif and potentially modulate solubility and dissolution behavior .

Crystal engineering Structural biology Solid-state stability

Lipophilicity (XLogP3-AA = 4.8): Rationale for Preferring the 4-Methoxy Substituent Over 4-Hydroxy in Membrane-Permeation Contexts

The computed partition coefficient for 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol is XLogP3-AA = 4.8, as reported by PubChem [1]. This value falls within the optimal range for oral bioavailability (typically XLogP 1–5) and reflects the contribution of the methoxy group to overall lipophilicity. In contrast, the 4-hydroxy analog is predicted to have a substantially lower logP (estimated ~3.5–4.0 based on the replacement of –OCH₃ with –OH, which introduces an additional H-bond donor), which may reduce passive membrane permeability. This physicochemical differentiation supports the selection of the methoxy derivative when higher membrane partitioning is desired, for example in cell-based phenotypic screening or blood–brain barrier penetration studies.

Lipophilicity Drug-likeness Membrane permeability

Research and Industrial Application Scenarios for 2-[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]phenol Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Libraries for Anticancer Drug Discovery

The demonstrated EGFR inhibition at 10 µM positions this compound as a qualified starting point for kinase-focused screening cascades [1]. Procurement of the methoxy derivative rather than the unsubstituted phenyl analog is justified by SAR precedent indicating that electron-donating 4-methoxy substituents on the 3-aryl ring of triarylpyrazoles enhance kinase binding affinity [2]. Screening laboratories can deploy this compound in panels targeting EGFR, VEGFR, or other tyrosine kinases where a 1,3,5-triarylpyrazole chemotype is under investigation.

Solid-Form Development and Preformulation Studies Requiring Defined Crystallographic Identity

The fully solved single-crystal structure (monoclinic P2₁/c, R = 0.037) and characterized O—H⋯N hydrogen-bond network provide a quality-by-design (QbD) foundation for solid-form screening [1]. The single H-bond donor of the methoxy derivative simplifies polymorph prediction compared to the 4-hydroxy analog, which carries two phenolic –OH groups and thus presents a more complex hydrogen-bond landscape [2]. This makes the methoxy compound a cleaner model system for studying the impact of aryl substitution on crystal packing and stability.

Cell-Based Phenotypic Assays Requiring Balanced Lipophilicity for Membrane Penetration

With a computed XLogP3-AA of 4.8, this compound resides in the optimal lipophilicity window for passive membrane diffusion while avoiding the excessive logP (>5) associated with poor solubility and high metabolic clearance [1]. Researchers selecting between the 4-methoxy and 4-hydroxy analogs for intracellular target engagement studies should favor the methoxy derivative when higher membrane partitioning is required, as the hydroxy analog is predicted to be significantly less lipophilic [1].

Synthetic Methodology Development Using a Structurally Authenticated 1,3,5-Triarylpyrazole Standard

The compound's unambiguous structural characterization—including crystallographic coordinates, dihedral angles, and hydrogen-bond geometry—makes it suitable as a reference standard for validating new synthetic routes to 1,3,5-triarylpyrazoles (e.g., one-pot cyclocondensation, ionic-liquid-mediated protocols) [1]. Its crystalline nature facilitates purification and characterization, enabling direct comparison of product purity and yield across different synthetic methodologies.

Quote Request

Request a Quote for Phenol, 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.